![molecular formula C9H11ClN2O3 B2676117 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride CAS No. 2219369-14-7](/img/structure/B2676117.png)
4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride is a compound that belongs to the class of 1,6-naphthyridines . These compounds are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.11 . It is a powder at room temperature . The IUPAC name is 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride .Scientific Research Applications
Anticancer Properties
The burgeoning interest in 1,6-naphthyridines lies in their synthetic and medicinal chemistry applications. Specifically, 1,6-naphthyridines demonstrate pharmacological activity, including anticancer effects. Recent synthetic developments have paved the way for a wide range of functionalized 1,6-naphthyridines. These compounds have been correlated with anticancer activity through structure-activity relationship (SAR) studies and molecular modeling. Researchers have explored their impact on different cancer cell lines .
Anti-HIV Activity
Naphthyridines, including our compound of interest, have shown promise as anti-HIV agents. N-arylated/chromone/acid-appended 1,6-naphthyridines exhibit inhibitory effects against the human immunodeficiency virus (HIV) .
Industrial Applications
Naphthyridines find use in industrial endeavors. Their specific functionalization allows for tailored properties. For instance, (phenoxy-aryl)urea-appended 1,6-naphthyridines act as sex hormone regulatory agents, while naphthalene-fused 1,6-naphthyridines have applications beyond anticancer effects .
Photophysical Applications
Researchers have explored the photophysical properties of naphthyridines. These compounds can be used in various photonic applications, such as sensors, imaging agents, and light-emitting materials .
Agricultural Uses
Although less explored, naphthyridines may have potential in agriculture. Their unique structure and reactivity could contribute to novel agrochemicals or crop protection agents .
Safety and Hazards
properties
IUPAC Name |
4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCNYDZNGKLUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=C(C2=O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.